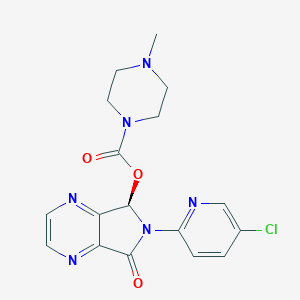![molecular formula C22H29NO6 B114148 Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate CAS No. 152630-48-3](/img/structure/B114148.png)
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate
Vue d'ensemble
Description
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate, also known as CR8, is a potent inhibitor of cyclin-dependent kinases (CDKs). This compound has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy. In
Mécanisme D'action
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate inhibits CDKs, which are important regulators of the cell cycle. CDKs are frequently overexpressed in cancer cells, leading to uncontrolled cell proliferation. By inhibiting CDKs, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate induces cell cycle arrest and apoptosis in cancer cells. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 beta (GSK3β) and casein kinase 2 (CK2), which are involved in various cellular processes.
Effets Biochimiques Et Physiologiques
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to enhance the efficacy of other anti-cancer drugs, suggesting that it may have a synergistic effect when used in combination with other therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate is its potency as a CDK inhibitor. It has been shown to be more potent than other CDK inhibitors, such as flavopiridol and roscovitine. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to have a long half-life in vivo, which may make it a more effective therapeutic agent. However, one limitation of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate. One area of interest is the development of more potent and selective CDK inhibitors. Additionally, the use of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate in combination with other anti-cancer drugs should be further explored. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate, which may provide insights into its efficacy and safety as a therapeutic agent. Finally, the use of Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate in preclinical animal models should be further investigated to determine its potential for clinical use.
Applications De Recherche Scientifique
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, colon cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin. These findings suggest that Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate has the potential to be used as a therapeutic agent for cancer treatment.
Propriétés
Numéro CAS |
152630-48-3 |
|---|---|
Nom du produit |
Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate |
Formule moléculaire |
C22H29NO6 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
dimethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)heptanedioate |
InChI |
InChI=1S/C22H29NO6/c1-26-18-9-8-16(14-19(18)29-17-6-4-5-7-17)22(15-23,12-10-20(24)27-2)13-11-21(25)28-3/h8-9,14,17H,4-7,10-13H2,1-3H3 |
Clé InChI |
VGTLHQTZKHZULR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC2CCCC2 |
SMILES canonique |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC2CCCC2 |
Synonymes |
DIMETHYL 4-CYANO-4-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]HEPTANEDIOATE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)



